1H-Indole-1-propanenitrile, 2-phenyl-
Description
Contextualization within the Indole (B1671886) Chemical Compound Class
1H-Indole-1-propanenitrile, 2-phenyl- belongs to the indole chemical class, a family of aromatic heterocyclic organic compounds. The foundational structure of an indole is a bicyclic system composed of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgcreative-proteomics.comchemicalbook.com This structure results in a planar molecule with a total of 10 π-electrons, fulfilling Hückel's rule for aromaticity. chemcess.com The lone pair of electrons on the nitrogen atom participates in the delocalized π-system, which influences the chemical reactivity of the indole ring. chemcess.com
Indoles are prevalent in nature and are the core structural motif in many biologically significant molecules. wikipedia.org For instance, the essential amino acid tryptophan contains an indole ring. creative-proteomics.com This amino acid is a precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org The indole framework is also a key component in a wide array of alkaloids and serves as a vital pharmacophore in the development of many pharmaceutical drugs. wikipedia.orgcreative-proteomics.com The reactivity of the indole ring, particularly its propensity for electrophilic substitution, makes it a versatile building block in organic synthesis. creative-proteomics.com
Academic Significance and Research Gaps Pertaining to 1H-Indole-1-propanenitrile, 2-phenyl-
1H-Indole-1-propanenitrile, 2-phenyl- is a specific derivative of indole, characterized by a propanenitrile group attached to the nitrogen at position 1 and a phenyl group at position 2 of the indole core. sielc.com Its academic significance is primarily rooted in its potential use as a building block or intermediate in organic synthesis for creating more complex molecules, a common application for 1,2-disubstituted indoles. acs.orgnih.gov
However, a review of the current scientific literature reveals a significant research gap concerning this particular compound. Unlike its parent compound, 2-phenylindole (B188600), or other more extensively studied derivatives, there is a notable scarcity of dedicated research into the synthesis, chemical reactivity, and potential biological activities of 1H-Indole-1-propanenitrile, 2-phenyl-. nist.govwikipedia.org Most of the available information comes from chemical suppliers and analytical technology firms rather than from peer-reviewed academic studies.
The primary documented research application for 1H-Indole-1-propanenitrile, 2-phenyl- is in the field of analytical chemistry. sielc.com Specific methods for its separation and analysis have been developed, pointing to its use as a reference standard or in pharmacokinetic studies. sielc.com This contrasts sharply with the wealth of research on the synthesis and application of other 1,2-disubstituted indoles, which are explored for their potential in medicinal chemistry and materials science. acs.orgnih.govacs.org The lack of comprehensive studies on 1H-Indole-1-propanenitrile, 2-phenyl- represents a clear opportunity for future research to explore its properties and potential applications.
Chemical and Physical Properties
The following tables provide a summary of the known properties of the parent indole compound and the specific data available for 1H-Indole-1-propanenitrile, 2-phenyl-.
Table 1: Properties of Indole (Parent Compound)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N creative-proteomics.com |
| Molar Mass | 117.15 g/mol chemicalbook.com |
| Appearance | Colorless to yellowish solid flakes chemicalbook.comchemicalbook.com |
| Melting Point | 52-54 °C chemicalbook.com |
| Boiling Point | 253-254 °C chemicalbook.com |
| Solubility | Soluble in alcohol, ether, benzene; sparingly soluble in water chemcess.comchemicalbook.com |
| CAS Number | 120-72-9 chemicalbook.com |
Table 2: Properties of 1H-Indole-1-propanenitrile, 2-phenyl-
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂ sielc.com |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 19931-87-4 sielc.com |
| Synonyms | 3-(2-Phenyl-1H-indol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-phenylindole sielc.com |
Detailed Research Findings
The documented research on 1H-Indole-1-propanenitrile, 2-phenyl- is limited but provides specific insights into its analytical separation.
Chromatographic Analysis
A key research application for this compound is its analysis via reverse-phase high-performance liquid chromatography (HPLC). sielc.com A published method details its separation using a Newcrom R1 HPLC column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com
This analytical method is noted to be scalable, which suggests it can be adapted for preparative separation to isolate impurities. sielc.com Furthermore, its suitability for pharmacokinetic studies indicates that the method is robust enough to quantify the compound in biological matrices, although no such specific studies have been published. sielc.com The availability of columns with smaller 3 µm particles also allows for fast ultra-high-performance liquid chromatography (UPLC) applications. sielc.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylindol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRPZRFDJPHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066546 | |
| Record name | 1H-Indole-1-propanenitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19931-87-4 | |
| Record name | 2-Phenyl-1H-indole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19931-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indole-1-propanenitrile, 2-phenyl- | |
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| Record name | 1H-Indole-1-propanenitrile, 2-phenyl- | |
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| Record name | 1H-Indole-1-propanenitrile, 2-phenyl- | |
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| Record name | 2-phenyl-1H-indole-1-propiononitrile | |
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Synthetic Methodologies for 1h Indole 1 Propanenitrile, 2 Phenyl and Its Analogues
Established Synthetic Pathways for Indole (B1671886) Derivatives Related to 1H-Indole-1-propanenitrile, 2-phenyl-
Fischer Indole Synthesis and its Adaptations
The Fischer indole synthesis is a cornerstone in the preparation of indole derivatives and is highly applicable to the synthesis of the 2-phenylindole (B188600) core. wikipedia.orgslideshare.netvaia.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. wikipedia.orgslideshare.netijarsct.co.in For the synthesis of 2-phenylindole, acetophenone (B1666503) is the ketone of choice to react with phenylhydrazine. slideshare.netvaia.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgvaia.com Subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement leads to a di-imine intermediate, which, after a series of steps involving cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.org Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org One-pot versions of this reaction are common, where the phenylhydrazone formation and subsequent cyclization occur in the same reaction vessel, often with high yields. ijarsct.co.in
Recent adaptations have focused on improving reaction conditions, such as using solvent-free methods to enhance efficiency and reduce environmental impact. researchgate.net
Table 1: Examples of Fischer Indole Synthesis for 2-Phenylindole Derivatives
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine, Acetophenone | Phosphoric acid, Sulfuric acid | 2-Phenylindole | Not specified | slideshare.net |
| Substituted Phenylhydrazines, Substituted Acetophenones | Solvent-free, one-pot | Various 2-phenylindole derivatives | 86 (for 2-phenylindole) | researchgate.net |
| Phenylhydrazine, Acetone | Ethanol | 2-Methylindole | 79.48 | ijarsct.co.in |
N-Alkylation and N-Functionalization Strategies for Indole Derivatives
Once the 2-phenylindole core is synthesized, the propanenitrile group can be introduced onto the indole nitrogen via N-alkylation. This is a common strategy for functionalizing the indole ring. google.comrsc.org The reaction typically involves the deprotonation of the indole nitrogen with a base to form an indole anion, which then acts as a nucleophile to attack an alkylating agent. google.com
For the synthesis of 1H-Indole-1-propanenitrile, 2-phenyl-, the alkylating agent would be a 3-halopropanenitrile, such as 3-bromopropanenitrile or 3-chloropropanenitrile. The choice of base is crucial and can range from strong bases like sodium hydride to milder bases like potassium carbonate, depending on the specific substrate and reaction conditions. Phase transfer catalysis has also been employed for the N-alkylation of indoles, offering a method that can sometimes avoid the need for strong, anhydrous conditions. researchgate.net
In some cases, N-alkylation can be achieved using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), providing an efficient and milder alternative to traditional alkylating agents. google.com
Table 2: General N-Alkylation of Indoles
| Indole Derivative | Alkylating Agent | Base/Conditions | Product | Reference |
| Indole | Dimethyl carbonate | Catalytic DABCO | N-Methylindole | google.com |
| Carbazole (an indole derivative) | Dibenzyl carbonate | Catalytic DABCO, TBAC | N-Benzylcarbazole | google.com |
| 2-Aroylindoles | Various alkyl halides | Solid-liquid phase transfer catalysis | N-Alkyl-2-aroylindoles | researchgate.net |
| 3-Alkylindoles | Unactivated Alkenes | Catalytic HI | 2,3-Disubstituted indoles | frontiersin.org |
Cyclization Reactions for Indole Ring Formation
Besides the Fischer synthesis, several other cyclization strategies are employed to construct the indole ring, which can be adapted for the synthesis of 2-phenylindole derivatives.
A powerful method for synthesizing 2-substituted indoles involves the cyclization of 2-ethynylanilines. researchgate.netnih.govorganic-chemistry.orgsci-hub.se In this approach, a 2-haloaniline is first coupled with a terminal alkyne, such as phenylacetylene (B144264), via a Sonogashira cross-coupling reaction to form the 2-(phenylethynyl)aniline intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to form the indole ring.
This cyclization can be promoted by various catalysts, including palladium complexes, copper salts, or even under metal-free basic conditions using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govsci-hub.se The palladium-catalyzed version often proceeds in a one-pot fashion, where the initial cross-coupling and subsequent cyclization occur sequentially. nih.gov This method is versatile and tolerates a wide range of functional groups on both the aniline (B41778) and the alkyne.
Recent studies have also demonstrated the use of gold nanoparticles as catalysts for this transformation. researchgate.net Furthermore, a metal-free protocol using in situ generated ArXCl has been developed for the regioselective intramolecular cyclization to form poly-functionalized indoles. nih.gov
Table 3: Synthesis of 2-Phenylindoles via Cyclization of 2-(Phenylethynyl)anilines
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Iodoaniline, Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-Phenylindole | 72 | nih.gov |
| N-Tosyl-2-iodoaniline, Phenylacetylene | 10% Pd/C, PPh3, moist ZnCl2, Et3N | N-Tosyl-2-phenylindole | High yields | mdpi.com |
| 2-(Phenylethynyl)aniline | TBAF, THF | 2-Phenylindole | 94 | sci-hub.se |
| 2-(Phenylethynyl)aniline | Gold Nanoparticles | 2-Phenyl-1H-indole | Not specified | researchgate.net |
The synthesis of 2-phenylindole can also be achieved through the cyclization of intermediates like 1-phenyl-2-(phenylamino)-ethane-1-one. This methodology is less commonly cited but represents a valid synthetic route.
A more recent and versatile method for preparing 1,2-disubstituted indoles involves the α-alkylation of α-aminonitriles (Strecker products) with 2-halobenzyl halides. amazonaws.comnih.gov The resulting intermediate can then be cyclized via a microwave-assisted copper- or palladium-catalyzed intramolecular cross-coupling reaction. nih.gov
This method allows for the introduction of substituents at both the 1- and 2-positions of the indole ring in a controlled manner. For the synthesis of a compound like 1H-Indole-1-propanenitrile, 2-phenyl-, one would start with an α-aminonitrile derived from benzaldehyde (B42025) and an amine bearing the propanenitrile moiety. This would then be alkylated with a 2-halobenzyl halide, followed by intramolecular cyclization.
Table 4: Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles
| α-Aminonitrile | Alkylating Agent | Cyclization Catalyst | Product | Yield (over 2 steps) | Reference |
| Various Strecker products | 2-Halobenzyl halides | Copper or Palladium | Various 1,2-disubstituted indoles | up to 94% | nih.gov |
| 2-Phenyl-2-(phenylamino)acetonitrile | 2-Iodobenzyl bromide | Not specified | 3-(2-Iodophenyl)-2-phenyl-2-(phenylamino)propanenitrile (intermediate) | Not specified | amazonaws.com |
Metal-Catalyzed Synthetic Approaches for 1H-Indole-1-propanenitrile, 2-phenyl- and Analogues
Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of indole rings is no exception. Catalysts based on palladium, rhodium, copper, and even gold have been effectively utilized to facilitate the formation of 2-phenylindole and its analogues. These methods often offer high efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Cyclization and Annulation Strategies
Palladium-catalyzed reactions are among the most powerful and versatile tools for the synthesis of 2-substituted indoles. nih.gov These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds through various cyclization and annulation strategies.
One of the most prominent palladium-mediated routes is the annulation of o-haloanilines with alkynes, such as phenylacetylene. nih.gov This approach, often proceeding via a Sonogashira cross-coupling reaction followed by cyclization, provides a convenient pathway to 2- and 2,3-substituted indoles. nih.govnih.gov For instance, the reaction of 2-haloaniline derivatives with phenylacetylene in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst can afford 2-phenylindoles in a one-pot procedure under mild conditions. nih.gov The reaction mechanism is believed to involve an initial Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes an intramolecular cyclization catalyzed by Pd(II). nih.gov This cyclization involves the nucleophilic attack of the aniline nitrogen onto the alkyne, followed by proton abstraction. nih.gov
The scope of this reaction has been extended to include various substituted o-haloanilines, including N-methyl, N-benzyl, and N-tosyl derivatives, leading to the corresponding N-substituted 2-phenylindoles in good yields. nih.gov However, the reaction can be sensitive to the nature of the alkyne, with terminal alkyl alkynes sometimes requiring more forcing conditions to achieve the desired 2-alkylindole product. nih.gov
Palladium catalysis is also instrumental in the synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines. organic-chemistry.org This method utilizes a Pd(0) catalyst in conjunction with Zn(CN)₂ as the cyanide source. organic-chemistry.org The addition of Zn(TFA)₂ has been shown to prolong the catalyst's activity, and a two-solvent system of toluene (B28343) and DMA helps to control the cyanide concentration, thereby minimizing catalyst deactivation. organic-chemistry.org
Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes offers another route to indoles. mdpi.com This reaction can utilize phenyl formate (B1220265) as a carbon monoxide surrogate, with a palladium/1,10-phenanthroline complex serving as the catalyst. mdpi.com Good yields are typically obtained when the starting nitrostyrene (B7858105) possesses an aryl substituent in the alpha position. mdpi.com
The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in an aqueous micellar medium using Pd(OAc)₂ as the catalyst without the need for ligands. nih.gov Tandem Sonogashira-cyclization reactions can also be performed in this environmentally friendly medium using a Pd(OAc)₂/Xphos catalytic system. nih.gov
Palladium-catalyzed oxidative annulation provides a concise route to functionalized indoles by constructing a benzene (B151609) ring onto a pyrrole (B145914) backbone. rsc.org This process involves the reaction of N-substituted pyrroles with enones generated in situ from 3-chloropropiophenones, mediated by Pd(II) and Cu(II). rsc.org Another innovative approach involves the palladium-catalyzed [3+3] annulation of 1-alkyl-indolin-2-imines with dialkyl (2-methylenepropane-1,3-diyl) dicarbonates to furnish pyrido[2,3-b]indole derivatives. rsc.org
The direct C-3 allylation of 3-substituted-1H-indoles using trialkylboranes and allyl alcohols can be achieved with high enantioselectivity using a palladium catalyst and a chiral ligand. nih.gov This method allows for the construction of a quaternary carbon center at the C-3 position of the indole core. nih.gov
Finally, palladium-catalyzed dual C-H activation has been developed for the synthesis of indolo[1,2-f]phenanthridines from readily available N-(2-halophenyl)-indoles and iodobenzenes, involving the formation of two new carbon-carbon bonds. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Phenylindole Derivatives
| Starting Materials | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Phenylindole | 85 | nih.gov |
| N-Methyl-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Methyl-2-phenylindole | 82 | nih.gov |
| 2-gem-Dichlorovinylaniline, Zn(CN)₂ | Pd(tBu₃P)₂, Zn(TFA)₂ | 2-Cyanoindole | up to 74 | organic-chemistry.org |
| 2-Alkynylaniline | Pd(OAc)₂ | 2-Substituted Indole | - | nih.gov |
| N-Substituted Pyrrole, 3-Chloropropiophenone | Pd(II), Cu(II) | Substituted Indole | - | rsc.org |
This table provides a selection of examples and is not exhaustive.
Rhodium-Mediated Methodologies for Indole Systems
Rhodium catalysts have emerged as powerful tools for the synthesis of complex indole-containing scaffolds through C-H activation and annulation reactions. These methods offer high atom economy and allow for the construction of polycyclic indole derivatives.
One notable application is the rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes. nih.gov This reaction, which can utilize molecular oxygen from the air as the sole oxidant, leads to the formation of valuable polycyclic structures such as 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.govnih.gov The reaction is often facilitated by a rhodium catalyst like [Cp*RhCl₂]₂ and a quaternary ammonium (B1175870) salt such as n-Bu₄NOAc. nih.gov The proposed mechanism involves the coordination of the indole nitrogen to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. This intermediate then inserts into the alkene or alkyne, and subsequent β-hydride elimination or reductive elimination regenerates the active catalyst and yields the annulated product. nih.gov
The scope of this reaction is quite broad, tolerating various substituents on both the 2-phenylindole core and the coupling partner. For instance, 2-phenyl-1H-indole derivatives with electron-donating or electron-withdrawing groups on either the phenyl ring or the indole nucleus can be successfully employed to give the corresponding annulated products in good to excellent yields. nih.gov However, for substrates like 2-phenyl-1H-indole itself, which possesses two ortho-C-H bonds, blocking one of these positions can be crucial for achieving full conversion and avoiding mixtures of products. nih.gov
In addition to oxidative annulation with alkenes and alkynes, rhodium catalysis has been utilized for the synthesis of 2-arylindoles through the annulative coupling of N-aryl-2-aminopyridines and propargyl alcohols via selective C-H/C-C activation. nih.gov Furthermore, the straightforward and efficient synthesis of indolo[2,1-a]isoquinoline derivatives has been achieved through the rhodium-catalyzed aerobic oxidative coupling/cyclization of 2-phenylindoles with alkynes, a process that involves both C-H and N-H bond cleavages. nih.gov
Table 2: Examples of Rhodium-Catalyzed Synthesis of Fused Indole Systems
| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |
| 2-Phenyl-1H-indole, n-Butyl acrylate | [CpRhCl₂]₂, n-Bu₄NOAc | 6H-Isoindolo[2,1-a]indole | 93 | nih.gov |
| 2-Phenyl-1H-indole, Diphenylacetylene | [CpRhCl₂]₂, AgOAc | Indolo[2,1-a]isoquinoline | - | nih.gov |
| N-Aryl-2-aminopyridine, Propargyl alcohol | Rh(III) catalyst | 2-Arylindole | - | nih.gov |
This table provides a selection of examples and is not exhaustive.
Copper-Catalyzed Transformations
Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of indole derivatives. These transformations often involve cyclization and coupling reactions, providing access to a variety of substituted indoles.
A significant application of copper catalysis is in the synthesis of N-vinylindoles. This can be achieved through the copper-catalyzed cyclization of N-(2-alkynylphenyl)imines. rsc.org The starting imines are readily prepared by the condensation of o-iodoanilines with ketones, followed by a Sonogashira coupling with an alkyne. rsc.org The subsequent cyclization is typically carried out using a copper salt, such as Cu(OAc)₂, in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) under a nitrogen atmosphere. rsc.org This method allows for the formation of a range of N-vinylindoles with various substituents on both the indole ring and the vinyl group.
Copper catalysts also play a role in the Sonogashira cross-coupling reaction, often used in tandem with palladium catalysts for the synthesis of 2-substituted indoles from haloanilines and terminal alkynes. nih.gov In these reactions, CuI acts as a co-catalyst, facilitating the formation of the key 2-alkynylaniline intermediate. nih.gov
Furthermore, copper catalysis can be employed in the transformation of functional groups on the indole core. For example, the conversion of 2-phenyl-1H-indole-3-carboxaldehyde oxime to 3-cyano-2-phenylindole can be achieved using Cu(OAc)₂ as a catalyst under ultrasound irradiation. nih.gov
Table 3: Examples of Copper-Catalyzed Synthesis of Indole Derivatives
| Starting Materials | Catalyst | Product | Yield (%) | Reference |
| N-(2-Alkynylphenyl)imine | Cu(OAc)₂ | N-Vinylindole | - | rsc.org |
| 2-Phenyl-1H-indole-3-carboxaldehyde oxime | Cu(OAc)₂ | 3-Cyano-2-phenylindole | 84 | nih.gov |
This table provides a selection of examples and is not exhaustive.
Gold Nanoparticle Catalysis in Heterocycle Synthesis
Heterogeneous catalysis using gold nanoparticles (AuNPs) has gained significant traction in organic synthesis due to the robust and green nature of these catalysts. rsc.org Gold nanoparticles can be employed in a variety of organic transformations, including the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 1H-Indole-1-propanenitrile, 2-phenyl- are not prevalent in the provided context, the general applicability of AuNPs in heterocycle synthesis is well-established.
Gold nanoparticles, often stabilized on a support or by capping agents, can act as highly efficient catalysts. nih.govresearchgate.net Their catalytic activity is influenced by factors such as particle size, shape, and the nature of the support or capping agent. researchgate.netmdpi.com For instance, AuNPs have been successfully used to catalyze the reduction of aromatic nitro compounds to their corresponding anilines, which are key precursors for many indole syntheses. nih.gov This reduction can be carried out in aqueous solution using a reducing agent like sodium borohydride (B1222165) in the presence of AuNPs. nih.gov
The synthesis of AuNPs themselves can be achieved through environmentally friendly methods, such as the reduction of a gold salt with plant extracts containing polyphenols, which act as both reducing and capping agents. nih.gov These "green" synthesized AuNPs have demonstrated high catalytic activity and can often be recycled and reused. nih.gov
In the context of indole synthesis, gold catalysts, both homogeneous and heterogeneous, have been shown to be versatile for a broad range of chemical transformations. researchgate.net While the provided information does not detail a specific gold-catalyzed synthesis of the target compound, the principles of gold nanoparticle catalysis suggest its potential applicability in steps leading to the formation of the 2-phenylindole core or in the functionalization of pre-formed indole rings.
Table 4: General Applications of Gold Nanoparticle Catalysis in Organic Synthesis Relevant to Heterocycle Formation
| Reaction Type | Catalyst | Reactants | Products | Reference |
| Reduction of Nitro Compounds | AuNPs | Aromatic Nitro Compounds | Aromatic Amines | nih.gov |
| General Heterocycle Synthesis | AuNPs, AuNPore | Various | Heterocycles | rsc.org |
This table illustrates the potential of gold nanoparticle catalysis in synthetic steps relevant to the formation of the target compound's precursors.
Multicomponent Reaction Strategies for Indole Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net MCRs have been widely applied in the synthesis of various heterocyclic compounds, including indole derivatives.
A notable example is the one-pot, greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This reaction involves the multicomponent reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalytic amount of sulfamic acid. nih.gov This process efficiently forms three new bonds (two C-C and one C-N) and brings together three biologically relevant moieties: indole, pyrrole, and naphthoquinone. nih.gov
Another MCR strategy involves the reaction of 1-alkyl-2-phenylindoles, paraformaldehyde, and 1,3-diaryl-5-pyrazolones. researchgate.net This reaction can be performed under solvent-free conditions or in environmentally benign solvents like glycerol. researchgate.net Such MCRs are valuable for creating libraries of complex molecules for biological screening.
The design of new MCRs can be guided by logic-based approaches, such as single reactant replacement (SRR). nih.gov This strategy can be used to improve known MCRs or to devise entirely new routes to bioactive structures. For instance, the Ugi reaction, a well-known MCR, has been modified and extended through such approaches. nih.gov Similarly, the Fischer indole synthesis can be adapted into a three-component reaction by reacting an imine (formed in situ from a nitrile and an organometallic reagent) with an arylhydrazine. nih.gov
Recently, a unique multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles has been reported. rsc.org In this process, indole, formaldehyde, and an amino hydrochloride assemble to form indole-fused oxadiazepines, which can be further transformed into indole-fused thiadiazepines. rsc.org
Table 5: Examples of Multicomponent Reactions for the Synthesis of Indole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic acid | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |
| 1-Alkyl-2-phenylindole, Paraformaldehyde, 1,3-Diaryl-5-pyrazolone | Solvent-free or glycerol | Fused pyrazole-indole system | researchgate.net |
| Indole, Formaldehyde, Amino hydrochloride | - | Indole-fused oxadiazepine | rsc.org |
| Nitrile, Grignard/Organolithium reagent, Arylhydrazine | - | 3-Substituted indole | nih.gov |
This table provides a selection of examples and is not exhaustive.
Electrochemical Synthesis of Indole Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of organic molecules, including indole derivatives. These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and simplifying purification processes.
The electrochemical cyclization of 2-alkynylanilines has been reported as a viable technology for the synthesis of indoles. nih.gov This approach provides a metal-free alternative to the more common transition-metal-catalyzed cyclizations. While specific details on the electrochemical synthesis of 1H-Indole-1-propanenitrile, 2-phenyl- are not provided in the search results, the principle of intramolecular cyclization of a suitably substituted aniline derivative is a plausible route.
The general strategy would likely involve the electrochemical oxidation of a precursor molecule, leading to the formation of a radical cation or other reactive intermediate that can undergo an intramolecular cyclization to form the indole ring. The starting material would need to contain both the aniline nitrogen and the propanenitrile side chain, as well as the 2-phenyl substituent, or be a precursor that can be converted to this structure under the reaction conditions.
While the provided context highlights the existence of electrochemical methods for indole synthesis, further research would be needed to delineate specific conditions and substrates for the synthesis of the target compound, 1H-Indole-1-propanenitrile, 2-phenyl-.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for the rapid and efficient synthesis of indole analogues. nih.govbenthamdirect.com This approach often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.org Several microwave-assisted methods have been developed for the synthesis of 2-substituted indoles, including those with a phenyl group at the C-2 position.
One notable example is the microwave-assisted, solvent-free Bischler indole synthesis for preparing 2-arylindoles. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides. In a one-pot variation, a 2:1 mixture of an aniline and a phenacyl bromide is irradiated with microwaves, leading to the formation of 2-arylindoles in good yields (52-75%) in a very short time (45-60 seconds). organic-chemistry.org This environmentally friendly procedure avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org
Another relevant microwave-assisted procedure involves the synthesis of 1-(1H-indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. researchgate.net In this multi-step synthesis, key steps such as the alkylation of 1H-1,2,4-triazole with halogenoacetophenones and the subsequent epoxidation are significantly accelerated by microwave heating (50W). researchgate.net The final step, the ring-opening of the oxirane intermediate with indole, also benefits from this technology. researchgate.net
Microwave irradiation has also been successfully employed in the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Exposing the neat mixture of reactants to microwave irradiation resulted in excellent yields and high regioselectivity. mdpi.com Similarly, the synthesis of 2-(4-substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles has been achieved using both conventional heating and microwave irradiation, with the latter providing better efficiency and faster reaction times. asianpubs.orgresearchgate.net
A green chemistry approach for the synthesis of substituted indoles involves the microwave-induced cycloisomerization of N-unsubstituted 2-alkynylanilines in water, without the need for any added metal catalyst, acid, or base. researchgate.net This method provides moderate to good yields for a variety of 2-aminoaryl alkynes. researchgate.net
The following table summarizes various microwave-assisted methods for the synthesis of indole derivatives.
| Reaction Type | Starting Materials | Conditions | Product Type | Yield | Reference |
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Microwave (540W), Solvent-free | 2-Arylindoles | 52-75% | organic-chemistry.org |
| Multi-step synthesis | Halogenoacetophenones, 1H-1,2,4-triazole, Indole | Microwave (50W), K2CO3, TMSOI, NaH | 1-(1H-Indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | - | researchgate.net |
| Pd-Catalyzed Heterocyclization | Functionalized anilines, Enamines | Microwave, Pd catalyst | 2-Methyl-1H-indole-3-carboxylates | Excellent | mdpi.com |
| Imidazo[4,5-b]indole synthesis | Isatin, Aldehydes, Ammonium acetate, Indole-4-carboxaldehyde | Microwave (1000W), Acetic acid | 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles | - | asianpubs.orgresearchgate.net |
| Cycloisomerization | 2-Alkynylanilines | Microwave, Water | Substituted indoles | Moderate to good | researchgate.net |
Regioselectivity and Stereoselectivity Control in Indole Synthesis
Controlling regioselectivity and stereoselectivity is a critical aspect of indole synthesis, ensuring the formation of the desired isomer. acs.orgyoutube.com Various strategies have been developed to direct the outcome of reactions, particularly for the synthesis of substituted indoles like 1H-Indole-1-propanenitrile, 2-phenyl-.
Regioselectivity
The regioselective synthesis of 2-substituted indoles is a well-explored area. acs.orgthieme-connect.com For instance, a transition-metal-free catalytic synthesis of 2-arylindoles has been developed using benzotriazoles and alkynes, which proceeds with high regioselectivity. acs.org Another approach involves the palladium-catalyzed cyclization of N-arylimines, providing regioselective access to various C-2 substituted indole derivatives under mild conditions. thieme-connect.com The regioselective 3-acylation of 2-substituted indoles under basic conditions offers a scalable method to functionalize the C-3 position. nih.gov
In the context of the Fischer indole synthesis, the regioselectivity is influenced by electronic factors. For example, an electron-withdrawing phthalimide (B116566) substituent can disfavor a particular acs.orgacs.org-sigmatropic rearrangement, leading to the formation of a specific regioisomer. acs.org Computational studies can help predict the regioselectivity in reactions involving unsymmetrical intermediates like indolynes. nih.gov
The choice of catalyst can also switch the regioselectivity. For example, in the C-H insertion reaction of 2-diazo-4-(4-indolyl)-3-oxobutanoate, Rh₂(OAc)₄ favors the formation of a five-membered ring, while Pd(OAc)₂ leads to a different regioisomer. nih.gov Furthermore, iodine-mediated reactions have been shown to achieve regioselective C2 sulfonylation of indoles. acs.org A metal-free method has also been developed for the regioselective intramolecular cyclization of o-alkynyl arylamines to produce poly-functionalized 3-selenylindoles. nih.gov
The following table provides examples of regioselective indole syntheses.
| Reaction Type | Key Reactants/Catalysts | Position Selectivity | Product Type | Reference |
| Photoinitiated Denitrogenation | Benzotriazoles, Alkynes | C-2 | 2-Arylindoles | acs.org |
| Pd-Catalyzed Cyclization | N-Arylimines | C-2 | 2-Substituted Indoles | thieme-connect.com |
| Fischer Indole Synthesis | Hydrazone with electron-withdrawing group | Favors one regioisomer | Substituted Indole | acs.org |
| C-H Insertion | 2-Diazo-4-(4-indolyl)-3-oxobutanoate, Rh₂(OAc)₄ vs. Pd(OAc)₂ | C-4,5-fused vs. other | Tricyclic Indole Derivatives | nih.gov |
| Sulfonylation | Indoles, Iodine | C-2 | 2-Sulfonylated Indoles | acs.org |
| Intramolecular Cyclization | o-Alkynyl arylamines | C-3 | 3-Selenylindoles | nih.gov |
Stereoselectivity
Achieving stereoselectivity in the synthesis of indole derivatives is crucial when chiral centers are present. nih.gov For the synthesis of molecules with multiple stereocenters, controlling the relative and absolute stereochemistry is a significant challenge. youtube.com
Stereoselective synthesis of indole-β-N-glycosides has been reported, which has applications in the synthesis of natural products like rebeccamycin. acs.org In the synthesis of the indole moiety of sespendole, a highly stereoselective approach was used to generate two possible diastereomers from 3-hydroxy-4-nitrobenzaldehyde, allowing for the determination of the relative stereochemistry of the natural product. nih.gov
The use of chiral auxiliaries is a common strategy to induce diastereoselectivity. youtube.com The auxiliary can influence the transition state of a reaction, favoring the formation of one diastereomer over others. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. youtube.com
Chemical Reactivity and Transformation Studies of 1h Indole 1 Propanenitrile, 2 Phenyl
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole ring is a highly reactive aromatic system, and its C2-C3 π-bond readily participates in reactions with electrophiles. nih.gov For N-substituted indoles like 1H-Indole-1-propanenitrile, 2-phenyl-, the C3 position is the most nucleophilic and the primary site for electrophilic aromatic substitution. Site-selective C-H functionalization is a key strategy for modifying the indole scaffold. nih.govnih.govresearchgate.netrsc.org
While cyanoalkylation and cyanoacetylation are typically methods to introduce functional groups onto an indole ring, the principles of C-H functionalization can be applied to further modify the 1H-Indole-1-propanenitrile, 2-phenyl- molecule. acs.orgresearchgate.net Given the N1-substitution, electrophilic functionalization would be directed to the C3 position of the indole core.
Cyanoalkylation: This reaction typically involves the addition of a cyanoalkyl group to the indole C3 position. For instance, the reaction of indoles with cyanohydrins, catalyzed by a Lewis acid like Tris(pentafluorophenyl)borane, yields 3-cyanoalkylated products. acs.org Applying this to 1H-Indole-1-propanenitrile, 2-phenyl- would result in the introduction of a second cyanoalkyl group at the C3 position.
Cyanoacetylation: This process introduces a cyanoacetyl group, -C(O)CH₂CN, onto the indole ring, most commonly at the C3 position. nih.gov The reaction is often carried out using cyanoacetic acid in acetic anhydride. researchgate.netki.se This functional group serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov
| Reaction Type | Typical Reagents | Expected Position of Functionalization | Anticipated Product Class |
|---|---|---|---|
| Cyanoalkylation | Acetone cyanohydrin, B(C₆F₅)₃ | C3 | 3-(2-cyanopropan-2-yl)-2-phenyl-1H-indole-1-propanenitrile |
| Cyanoacetylation | Cyanoacetic acid, Acetic anhydride | C3 | 3-(2-phenyl-1-(2-cyanoethyl)-1H-indol-3-yl)-3-oxopropanenitrile |
Halogenation and sulfonation are fundamental electrophilic aromatic substitution reactions that can introduce synthetically useful functional groups onto the indole core.
Halogenation: The halogenation of indoles can be achieved with various reagents. For example, 2-(trifluoromethyl)-1H-indole undergoes halogenation at the C3 position using N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, or iodine with potassium carbonate for iodination. nih.gov For 1H-Indole-1-propanenitrile, 2-phenyl-, these reactions are expected to proceed regioselectively at the C3 position. If the C3 position were blocked, halogenation could occur at the C5 or C7 positions of the benzene (B151609) ring. researchgate.net
Sulfonation: The sulfonation of N-substituted indoles, such as 1-phenylsulfonyl-1H-indoles, can be accomplished using reagents like chlorosulfonic acid in acetonitrile (B52724). researchgate.net This reaction typically occurs at the C3 position. The resulting sulfonyl group can be a useful handle for further synthetic transformations.
| Reaction Type | Typical Reagents | Expected Position of Functionalization | Anticipated Product Class |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-2-phenyl-1H-indole-1-propanenitrile |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-2-phenyl-1H-indole-1-propanenitrile |
| Iodination | I₂, K₂CO₃ | C3 | 3-Iodo-2-phenyl-1H-indole-1-propanenitrile |
| Sulfonation | ClSO₃H, MeCN | C3 | 2-Phenyl-1-(2-cyanoethyl)-1H-indole-3-sulfonic acid |
Nucleophilic Reactions Involving the Nitrile Moiety
The nitrile group (-C≡N) in the propanenitrile side chain is an electrophilic center susceptible to attack by nucleophiles. Nitrile anions themselves are potent nucleophiles, but the nitrile group can also undergo addition reactions. encyclopedia.pub These transformations can convert the nitrile into other important functional groups such as amines, amides, or ketones.
Reactions such as the DBU-catalyzed addition of C-H acids (like nitromethane or malonate esters) to indole-2-carbonitriles demonstrate the electrophilic nature of the nitrile carbon. rsc.org This type of reaction, known as an aza-Knoevenagel or aza-Henry reaction, involves the initial formation of a push-pull enamine intermediate followed by cyclization. rsc.org For 1H-Indole-1-propanenitrile, 2-phenyl-, the nitrile group can be targeted by strong nucleophiles or undergo catalyzed hydrolysis or reduction.
Potential Nucleophilic Reactions:
Hydrolysis: Acid- or base-catalyzed hydrolysis would convert the nitrile group first to an amide (3-(2-phenyl-1H-indol-1-yl)propanamide) and subsequently to a carboxylic acid (3-(2-phenyl-1H-indol-1-yl)propanoic acid).
Reduction: Catalytic hydrogenation (e.g., with H₂/Raney Ni) or reduction with agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine (3-(2-phenyl-1H-indol-1-yl)propan-1-amine).
Addition of Grignard Reagents: Reaction with organomagnesium halides (R-MgBr) followed by hydrolysis would lead to the formation of ketones.
Oxidative Transformations and Radical Chemistry of Indole Systems
The electron-rich indole nucleus is susceptible to oxidation, often proceeding through radical cation intermediates. The electrochemical behavior of the 2-phenylindole (B188600) core is particularly relevant to understanding the oxidative pathways of 1H-Indole-1-propanenitrile, 2-phenyl-.
Studies on the anodic oxidation of 2-phenyl-1H-indole show that it readily undergoes oxidation to form a radical cation. rsc.org The reaction pathway and final products are highly dependent on the reaction conditions, such as the applied potential and the presence of oxygen or deprotonating agents. rsc.org In the presence of oxygen, the oxidation of 2-phenyl-1H-indole can lead to the formation of novel indole derivatives through the β-scission of an indol-2-yloxyl radical. rsc.org It is expected that the 2-phenylindole core of 1H-Indole-1-propanenitrile, 2-phenyl- would follow a similar oxidation mechanism.
The radical cation generated from the one-electron oxidation of the indole ring is a key reactive intermediate. Research on 2-phenyl-1H-indole demonstrates that this radical cation can react with other nucleophilic species present in the reaction medium, such as aromatic amines. rsc.org The reactivity is influenced by the oxidation potentials of the interacting molecules. These reactions provide insights into the formation of various cross-coupled products. For 1H-Indole-1-propanenitrile, 2-phenyl-, the generated radical cation would be the primary species initiating subsequent radical-based transformations.
Mn(III)-Mediated Radical Cascade Cyclization
Manganese(III)-mediated reactions provide a powerful tool for carbon-carbon bond formation through radical pathways. wikipedia.org These reactions are typically initiated by the oxidation of an enolizable carbonyl compound by a manganese(III) salt, such as manganese(III) acetate, to form an α-oxoalkyl radical. wikipedia.orgnih.gov This radical can then participate in intra- or intermolecular additions to unsaturated systems. nih.gov
A notable application of this methodology is the Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids, which yields N-unprotected 2-aryl-3-cyanoindoles. organic-chemistry.org This process involves a sequence of intermolecular radical addition, intramolecular cyclization, and the cleavage of a C-C bond under mild conditions. organic-chemistry.org The reaction proceeds efficiently with Mn(acac)₃ as the oxidant in dichloromethane at room temperature. organic-chemistry.org This method highlights the utility of manganese(III) in constructing complex indole derivatives from simple precursors. organic-chemistry.org
The general mechanism for manganese(III)-mediated radical reactions begins with a single-electron transfer from an enolizable compound to Mn(III), forming a carbon radical and Mn(II). wikipedia.orgnih.gov This radical adds to an unsaturated bond, creating a new radical intermediate. The fate of this intermediate depends on the reaction conditions; it can be further oxidized to a carbocation, which may then undergo elimination or be trapped by a nucleophile, or it can abstract a hydrogen atom to yield a saturated product. wikipedia.org
Table 1: Overview of Mn(III)-Mediated Radical Cyclization for Indole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Mediator | Manganese(III) acetate (Mn(OAc)₃) or Manganese(III) acetylacetonate (Mn(acac)₃) | wikipedia.orgorganic-chemistry.org |
| Initiation | Single-electron oxidation of a substrate to form a carbon radical. | wikipedia.orgnih.gov |
| Key Steps | Radical addition to an unsaturated bond, intramolecular cyclization, and subsequent transformation (e.g., C-C bond cleavage or oxidation). | wikipedia.orgorganic-chemistry.org |
| Products | Functionalized indole derivatives, such as 2-aryl-3-cyanoindoles. | organic-chemistry.org |
| Conditions | Typically mild, often at room temperature. | organic-chemistry.org |
Catalytic Transformations of 1H-Indole-1-propanenitrile, 2-phenyl- and Related Compounds
Catalytic methods, particularly those employing transition metals, are indispensable for the synthesis and functionalization of indoles due to their high efficiency and selectivity. mdpi.com
Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming C-C and C-heteroatom bonds in modern organic synthesis. thermofisher.com For indole synthesis, palladium-catalyzed reactions are particularly prevalent. mdpi.com A common approach involves the Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by a cyclization step to form the indole ring. mdpi.comnih.gov This two-step, one-pot methodology allows for the synthesis of a diverse library of 2-phenylindole derivatives from commercially available 2-iodoanilines and terminal alkynes. nih.gov
For instance, the reaction of 2-iodoaniline derivatives with phenylacetylene (B144264) under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) leads to the formation of 2-phenylindoles. studylib.netresearchgate.net Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, has been employed in the synthesis of complex indole-containing pharmaceuticals. acs.org This reaction often utilizes a palladium catalyst, such as Pd(OAc)₂, with a phosphine ligand. acs.org The versatility of these coupling reactions allows for the introduction of a wide range of substituents onto the indole core, making them crucial for creating structural diversity. researchgate.net
Direct functionalization of C-H bonds is an increasingly important strategy that offers a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com In the context of indole chemistry, intramolecular C-H amidation and cyclization provide direct routes to fused heterocyclic systems. Copper-catalyzed domino amidation/cyclization reactions have been developed for the synthesis of indolines from substituted 2-iodophenethyl mesylates. nih.gov
While not a direct C-H activation, this process involves an initial intermolecular Cu-catalyzed amidation followed by an intramolecular Sₙ2 reaction to form the indoline ring. nih.gov More direct approaches involve the transition metal-catalyzed intramolecular C-H activation and C-N bond formation. mdpi.com For example, 1-aza-2-azoniaallene salts, generated from α-chloroazo compounds, undergo intramolecular C-H amination at benzylic positions to form pyrazolines, demonstrating the feasibility of such cyclizations. nih.gov The mechanism is believed to proceed through a hydride transfer transition state to form the N-H bond, followed by spontaneous C-N bond formation. nih.gov
Carbonylation reactions, which introduce a carbonyl group into an organic molecule using carbon monoxide or a surrogate, are a versatile method for synthesizing high-value compounds, including indole derivatives. beilstein-journals.orgdoaj.org Palladium catalysts are frequently used to facilitate these transformations. nih.gov
One approach involves the Pd(0)-catalyzed carbonylation of halide compounds. nih.gov For example, 2-aroylindoles can be synthesized in a one-pot domino reaction from 2-gem-dibromovinylaniline, involving an initial C,N-coupling, carbon monoxide insertion, and a subsequent Suzuki-Miyaura coupling reaction. nih.gov Another strategy is the direct C-H carbonylation of indoles. This allows for the regioselective synthesis of indol-3-α-ketoamides and indol-3-amides via direct double- and monoaminocarbonylation using a palladium catalyst like Pd(dppf)Cl₂. beilstein-journals.org Metal-free carbonylative processes have also been developed; a visible-light-induced radical carbonylation of indoles with phenols using iodine as a photosensitive initiator can produce indole-3-carboxylates. acs.org
Table 2: Selected Catalytic Transformations for Indole Functionalization
| Reaction Type | Catalyst System (Example) | Substrates (Example) | Product (Example) | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI | 2-Iodoaniline, Phenylacetylene | 2-Phenylindole | nih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃ | Indole Boronic Acid, 3-Bromoquinolin-2(1H)-one | 3-(Indolyl)quinolin-2(1H)-one | acs.org |
| Domino Amidation/Cyclization | CuI, DMEDA | 1-Iodo-2-(2-iodoethyl)benzene, tert-Butylcarbamate | N-Boc-indoline | nih.gov |
| Carbonylative Cyclization | PdI₂, KI | 2-Alkynylanilines | Indole-3-carboxylic esters | nih.govresearchgate.net |
| Direct C-H Aminocarbonylation | Pd(dppf)Cl₂ | Indole, Secondary Amine | Indol-3-amide | beilstein-journals.org |
Rearrangement Reactions of Indole Derivatives
Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. Several named rearrangement reactions are integral to the synthesis of the indole nucleus itself. The most famous of these is the Fischer Indole Synthesis, which involves the acid-catalyzed rearrangement of an arylhydrazone. studylib.netuwindsor.ca The key step in this reaction is a nih.govnih.gov-sigmatropic rearrangement of an ene-hydrazine intermediate. uwindsor.ca
Other rearrangements have been applied to modify existing indole structures. The Baeyer-Villiger rearrangement, which oxidizes a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid, can be applied to indole-3-carboxaldehydes. wiley-vch.dearkat-usa.org For example, N-acetyl-2-phenyl-indole-3-carboxaldehyde undergoes a Baeyer-Villiger rearrangement to yield a derivative of 2-phenylindoxyl. arkat-usa.org Additionally, the base-catalyzed rearrangement of 3H-Indol-3-ols has been reported as a route to 2,2'-diphenyl indoxyls. arkat-usa.org These reactions demonstrate how classic organic transformations can be strategically employed to access diverse indole architectures.
Mechanism Elucidation for Key Organic Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. For the transformations discussed, a combination of experimental studies and computational (DFT) calculations has provided significant insights.
Mn(III)-Mediated Radical Cyclization : The mechanism is initiated by a single electron transfer from the substrate to Mn(III), generating a radical. wikipedia.orgnih.gov In the cyclization of o-alkenyl aromatic isocyanides, this is followed by an intermolecular radical addition to a boronic acid, an intramolecular cyclization onto the isocyanide, and subsequent C-C bond cleavage. organic-chemistry.org
Transition Metal-Catalyzed Coupling : The catalytic cycles for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are well-established. They generally involve three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (e.g., organoboron or organocopper), and reductive elimination to release the product and regenerate the Pd(0) catalyst.
C-H Functionalization : For rhodium-catalyzed C-H activation, the mechanism often involves coordination of a directing group to the metal center, followed by cyclometalation to form a rhodacycle intermediate. nih.gov Subsequent reaction with a coupling partner and reductive elimination yields the functionalized product. nih.gov In the case of intramolecular C-H amination of 1-aza-2-azoniaallene salts, DFT studies support a hydride transfer transition state, which leads to N-H bond formation, followed by a spontaneous C-N bond formation step. nih.gov
Carbonylative Functionalization : The mechanism for Pd-catalyzed carbonylation typically involves oxidative addition of a substrate to a Pd(0) center, followed by the insertion of carbon monoxide into the palladium-carbon bond. beilstein-journals.orgnih.gov The resulting acyl-palladium complex can then undergo reductive elimination or react with a nucleophile to give the final product. nih.govbeilstein-journals.org
Fischer Indole Synthesis : The mechanism of this classic rearrangement has been extensively studied. After formation of the arylhydrazone, tautomerization to an ene-hydrazine occurs. uwindsor.ca The key step is an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, which forms a new C-C bond. studylib.netuwindsor.ca The resulting intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. uwindsor.ca
Advanced Spectroscopic and Analytical Characterization Techniques in 1h Indole 1 Propanenitrile, 2 Phenyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1H-Indole-1-propanenitrile, 2-phenyl-, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its complex framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1H-Indole-1-propanenitrile, 2-phenyl-, specific chemical shifts (δ) are expected for the protons of the indole (B1671886) ring, the pendant phenyl group, and the propanenitrile side chain.
The aromatic region of the spectrum is typically the most complex, with overlapping signals from the protons on the indole core and the 2-phenyl substituent. Protons on the indole ring generally appear in the range of δ 6.5-7.7 ppm. For the related compound 2-phenylindole (B188600), the proton on the nitrogen (NH) gives a signal around δ 8.28 ppm, while other aromatic protons resonate between δ 6.82 and 7.63 ppm chemicalbook.com. The five protons of the 2-phenyl group would also be expected in this aromatic region.
The aliphatic protons of the 1-propanenitrile side chain are expected to appear more upfield. The two methylene groups (-CH₂-) adjacent to the indole nitrogen and the nitrile group (-CN) would likely present as two distinct triplets, a result of spin-spin coupling with each other. For instance, in similar structures, the N-CH₂ protons typically resonate around δ 4.4 ppm, while the CH₂-CN protons appear further upfield, around δ 2.8-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole-1-propanenitrile, 2-phenyl-
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Indole Aromatic Protons | 6.8 - 7.7 | Multiplet (m) |
| Phenyl Aromatic Protons | 7.2 - 7.6 | Multiplet (m) |
| N-CH₂ (Propyl Chain) | ~ 4.4 | Triplet (t) |
| CH₂-CN (Propyl Chain) | ~ 2.9 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1H-Indole-1-propanenitrile, 2-phenyl- gives a distinct signal, allowing for a complete carbon framework assignment.
The carbon atom of the nitrile group (-C≡N) is a key diagnostic signal, typically appearing in the δ 115-120 ppm range . The aromatic carbons of the indole and phenyl rings resonate in the downfield region of approximately δ 110-140 ppm. For the related substructure, 3-methyl-2-phenyl-1H-indole, aromatic carbons appear between δ 108.79 and 135.99 ppm rsc.org. The aliphatic carbons of the propanenitrile side chain are found in the upfield region of the spectrum. The N-CH₂ carbon would likely appear around δ 40-45 ppm, while the CH₂-CN carbon would be expected at a lower chemical shift, around δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole-1-propanenitrile, 2-phenyl-
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Indole & Phenyl) | 110 - 140 |
| Nitrile Carbon (-CN) | 115 - 120 |
| N-CH₂ (Propyl Chain) | 40 - 45 |
| CH₂-CN (Propyl Chain) | 15 - 20 |
Mass Spectrometry (MS) for Molecular Information
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 1H-Indole-1-propanenitrile, 2-phenyl- is C₁₇H₁₄N₂, giving it a molecular weight of approximately 246.31 g/mol sielc.com.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and numerous fragment ion peaks.
For 1H-Indole-1-propanenitrile, 2-phenyl-, the molecular ion peak would be expected at an m/z of 246. A primary fragmentation pathway would likely involve the cleavage of the propanenitrile side chain. Loss of the entire side chain (·CH₂CH₂CN) would result in a stable 2-phenylindole cation at m/z 193. This fragment is often observed as the base peak in the mass spectra of related compounds nist.govmassbank.eu. Another characteristic fragmentation would be the loss of an acetonitrile (B52724) molecule (CH₃CN) via rearrangement, leading to a fragment ion.
Table 3: Predicted Key Fragments in the EI-MS of 1H-Indole-1-propanenitrile, 2-phenyl-
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 246 | [C₁₇H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 193 | [C₁₄H₁₁N]⁺ | Loss of ·CH₂CH₂CN |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This makes it particularly useful for accurately determining the molecular weight of the parent compound. For 1H-Indole-1-propanenitrile, 2-phenyl-, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 247.12, corresponding to the [M+H]⁺ ion (C₁₇H₁₅N₂⁺). This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the presence and molecular weight of the target compound rsc.org.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of 1H-Indole-1-propanenitrile, 2-phenyl- would exhibit several characteristic absorption bands. The most diagnostic peak would be the stretching vibration of the nitrile (C≡N) triple bond, which appears as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. The spectrum for the related 1H-indole-1-propiononitrile shows this characteristic nitrile peak nist.gov.
The aromatic C-H stretching vibrations of the indole and phenyl rings are expected to appear as a group of peaks just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups in the propanenitrile chain will be observed as bands just below 3000 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for 1H-Indole-1-propanenitrile, 2-phenyl-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260 - 2220 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 1H-Indole-1-propanenitrile, 2-phenyl- and for the separation of the main compound from any potential impurities. This technique offers high resolution and sensitivity, making it ideal for both quantitative and qualitative analysis.
Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of moderately polar to non-polar compounds like 1H-Indole-1-propanenitrile, 2-phenyl-. In this method, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture.
A reported RP-HPLC method for the analysis of 1H-Indole-1-propanenitrile, 2-phenyl- employs a Newcrom R1 column. The mobile phase for this separation consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. The acetonitrile and water serve as the primary solvents, with their ratio being a critical parameter for achieving optimal retention and separation. The addition of phosphoric acid helps to control the pH of the mobile phase, which can significantly influence the retention time and peak shape of the analyte by suppressing the ionization of any acidic or basic functional groups. For applications requiring mass spectrometric (MS) detection, the phosphoric acid is typically replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS interface.
Table 1: Illustrative Reverse-Phase HPLC Parameters for 1H-Indole-1-propanenitrile, 2-phenyl- Analysis
| Parameter | Value |
| Stationary Phase | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Mode | Isocratic or Gradient |
| Detector | UV-Vis or Mass Spectrometry |
Note: Specific parameters such as column dimensions, flow rate, temperature, and mobile phase composition would be optimized for each specific application.
The analytical RP-HPLC method described is noted to be scalable, allowing for its adaptation to preparative chromatography. Preparative HPLC is employed to isolate and purify larger quantities of 1H-Indole-1-propanenitrile, 2-phenyl- from reaction mixtures or to separate and identify unknown impurities.
The principles of separation in preparative HPLC are the same as in analytical HPLC, but it utilizes larger columns with a greater stationary phase capacity to handle higher sample loads. The goal is to achieve a high degree of purity for the target compound while also being able to collect sufficient amounts of any impurities for subsequent structural characterization by other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The fractions corresponding to the main peak and any impurity peaks are collected as they elute from the column. The purity of the collected fractions is then typically re-assessed using analytical HPLC.
X-ray Crystallography for Solid-State Structural Determination
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a wealth of structural information. The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The type of data that would be obtained from such an analysis is illustrated by the crystallographic studies of other indole derivatives. This typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. Furthermore, the analysis provides precise intramolecular details such as the planarity of the indole ring, the dihedral angle between the indole and phenyl moieties, and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing.
Table 2: Hypothetical Crystal Data and Structure Refinement Parameters for 1H-Indole-1-propanenitrile, 2-phenyl-
| Parameter | Expected Data Type |
| Empirical Formula | C₁₇H₁₄N₂ |
| Formula Weight | 246.31 |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |
| Volume (ų) | Calculated from unit cell dimensions |
| Z (molecules per unit cell) | Integer value |
| Calculated Density (g/cm³) | Calculated from formula weight and volume |
| Absorption Coefficient (mm⁻¹) | Dependent on crystal composition and X-ray wavelength |
| Reflections Collected | Integer value |
| Independent Reflections | Integer value |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| Goodness-of-fit on F² | S |
This table represents the type of data that would be generated from an X-ray crystallographic study and is for illustrative purposes only, as no specific data for the title compound is currently available.
Computational and Theoretical Chemistry Investigations of 1h Indole 1 Propanenitrile, 2 Phenyl
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. arxiv.org Molecular modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, leverages these calculations to predict biological activity and intermolecular interactions. arxiv.orgnih.gov
For substituted indole (B1671886) derivatives, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to obtain optimized molecular geometries and electronic properties, which form the basis for further computational analyses. arxiv.org Such studies are crucial for understanding the structure-activity relationships of these compounds. bohrium.com
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule. For indole and its derivatives, methods like B3LYP with a 6-31G** basis set have been shown to predict molecular structures with high accuracy. researchgate.net In a study of the parent indole molecule, the hybrid B3LYP method predicted the structure to within 0.005 Å and 1.1° of experimentally determined values. researchgate.net For the related compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, DFT calculations showed a high degree of similarity between the optimized structure and the one determined by X-ray crystallography, with no significant difference in bond lengths or angles. nih.gov
The electronic structure of indole derivatives is a key determinant of their chemical reactivity and physical properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. arxiv.org In a computational analysis of substituted indole derivatives, variations in charge distribution, point group symmetry, and dipole moments were found to correlate with their reactivity. researchgate.net For instance, in a study of Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, the HOMO-LUMO energies were determined using DFT to understand its electronic behavior. arxiv.org
The introduction of different substituents on the indole ring significantly influences the electronic properties. For example, the presence of electron-donating or electron-withdrawing groups can alter the energy of the HOMO and LUMO, thereby tuning the molecule's electronic and optical properties. researchgate.net
Table 1: Representative Calculated Electronic Properties of Indole Analogs
| Compound/Analog | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indole | DFT/B3LYP | - | - | - |
| Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate | DFT/B3LYP/6-31+G(d,p) | - | - | - |
| Indole-7-carboxyldehyde | DFT | - | - | - |
Note: Specific energy values from literature are for different derivatives and are presented here to illustrate the type of data obtained from DFT calculations. Direct values for 1H-Indole-1-propanenitrile, 2-phenyl- are not available.
Vibrational frequency analysis, typically performed using DFT calculations, provides theoretical vibrational spectra (infrared and Raman) of a molecule. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net For the parent indole molecule, various DFT methods have been used to calculate its harmonic force fields, vibrational frequencies, and infrared intensities, with the BLYP/6-31G** method showing good agreement with experimental frequencies. researchgate.net A normal coordinate analysis can further aid in the assignment of fundamental vibrations based on the potential energy distribution (PED). researchgate.net
Reaction Mechanism Studies through Computational Simulation
Computational simulations are invaluable for elucidating reaction mechanisms. The Fischer indole synthesis is a classic and widely used method for the preparation of the indole nucleus, including 2-phenylindole (B188600) derivatives. rsc.orgmdpi.comresearchgate.net The mechanism involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. rsc.orgmdpi.com
The key steps of the Fischer indole synthesis, which can be studied computationally, are:
Formation of the phenylhydrazone.
Tautomerization to the enamine form. acs.org
A researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which is an irreversible electrocyclic reaction. rsc.org
Loss of an ammonia (B1221849) molecule and subsequent rearomatization to form the stable indole ring. rsc.orgacs.org
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product. mdpi.com Computational studies can model the transition states and intermediates of this reaction, providing insights into the reaction kinetics and the factors influencing regioselectivity in unsymmetrical ketones. rsc.org
Theoretical Prediction of Spectroscopic Properties
Theoretical methods are widely used to predict various spectroscopic properties, including UV-Visible and NMR spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. goettingen-research-online.de For indole and its derivatives, theoretical studies have been conducted to understand their absorption and emission spectra. nih.gov
The valence and core-level photoelectron spectra of gaseous indole and its derivatives have been investigated using VUV and soft X-ray radiation, supported by ab initio electron propagator and DFT calculations. researchgate.net These studies provide a detailed analysis of the electronic structure and the relative binding energies of core-level features. researchgate.net The calculated spectra often show good agreement with experimental data, aiding in the full assignment of spectral features.
Computational Approaches for Materials Science Properties
Computational chemistry is increasingly used to predict and understand the materials science properties of organic molecules, including their potential in optoelectronics and nonlinear optics. goettingen-research-online.de Indole derivatives are of interest for these applications due to their versatile and tunable electronic properties.
DFT calculations can be used to determine key parameters related to a molecule's nonlinear optical (NLO) response, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.org A study on Indole-7-carboxyldehyde showed that its high calculated values for these parameters suggest good NLO behavior. arxiv.org The presence of a π-conjugated system in indole derivatives is a key structural feature for NLO activity. arxiv.org
Furthermore, computational studies can provide insights into the optoelectronic properties of indole-based materials. For example, the investigation of eumelanin (B1172464) model compounds based on poly-substituted indoles used DFT calculations to understand the emergence of their photophysical properties. Molecular engineering of indole dyes, guided by theoretical calculations, has led to the development of fluorescent probes with tunable emission wavelengths for bioimaging applications. researchgate.net These computational approaches are essential for the rational design of new indole-based materials with specific electronic and optical properties for applications in areas like organic light-emitting diodes (OLEDs) and sensors.
Research on Derivatives and Analogues of 1h Indole 1 Propanenitrile, 2 Phenyl
Synthetic Strategies for Substituted 1H-Indole-1-propanenitrile, 2-phenyl- Analogues
The synthesis of analogues of 1H-Indole-1-propanenitrile, 2-phenyl- often involves multi-step sequences that allow for the introduction of diverse functional groups. Common strategies include the initial construction of a substituted indole (B1671886) core, followed by N-alkylation with a propanenitrile precursor, or the modification of a pre-existing 1H-Indole-1-propanenitrile, 2-phenyl- molecule.
Modifications at the Indole Ring System (e.g., Alkyl, Halogen, Nitro, Amino Substitutions)
The indole ring system is a primary target for introducing structural diversity. Various substituents can be incorporated at different positions of the indole nucleus to modulate the electronic and steric properties of the molecule.
Alkyl and Aryl Substitutions: The Fischer indole synthesis is a classic and widely used method for constructing the indole core. researchgate.nete-journals.in This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde under acidic conditions. researchgate.nete-journals.in For instance, reacting a substituted phenylhydrazine with acetophenone (B1666503) yields a 2-phenylindole (B188600), which can then be N-alkylated to introduce the propanenitrile side chain. researchgate.net Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, also provide a convenient route to 2-substituted indoles. nih.govmdpi.com
Halogen Substitutions: Halogen atoms can be introduced onto the indole ring using various electrophilic halogenating agents. For example, iodination at the C3 position of an indole-2-carbonitrile can be achieved using iodine and potassium hydroxide (B78521) in DMF. nih.govmdpi.com This 3-iodo derivative can then serve as a handle for further functionalization through cross-coupling reactions. nih.govmdpi.com
Nitro Substitutions: Nitration of the indole ring is a common modification. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C3 position, which can then be further manipulated. d-nb.info Direct nitration of indoles can also be achieved under non-acidic conditions using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride. nih.gov The position of nitration can be influenced by the substituents already present on the indole ring.
Amino Substitutions: Amino groups can be introduced either by reduction of a nitro group or through other synthetic routes. For example, a 5-nitroindole (B16589) derivative can be reduced to the corresponding 5-aminoindole (B14826) using catalytic hydrogenation with Pd/C. d-nb.info Unprotected 3-aminoindoles can be synthesized from the reaction of indoles with nitrostyrene (B7858105), followed by treatment with hydrazine (B178648) hydrate. nih.gov
Table 1: Examples of Reagents for Indole Ring Modifications
| Modification | Reagent/Method | Target Position(s) |
|---|---|---|
| Alkylation | Substituted Phenylhydrazine (Fischer Indole Synthesis) | Various |
| Halogenation | Iodine, Potassium Hydroxide | C3 |
| Nitration | Tetramethylammonium nitrate, Trifluoroacetic anhydride | C3 |
| Amination | Catalytic Hydrogenation (from nitro group) | Various |
Modifications of the Phenyl Group
The phenyl group at the C2-position of the indole ring is another key site for structural modification. Introducing substituents on this phenyl ring can significantly impact the molecule's properties.
The most common approach to modify the phenyl group is to start with a substituted acetophenone in the Fischer indole synthesis. researchgate.nete-journals.in This allows for the incorporation of a wide range of substituents, including electron-donating and electron-withdrawing groups, at the ortho, meta, or para positions of the phenyl ring. e-journals.in For example, using a 4-chloroacetophenone or a 4-methoxyacetophenone in the Fischer indole synthesis will result in a 2-(4-chlorophenyl)- or 2-(4-methoxyphenyl)-indole, respectively. These can then be N-alkylated to yield the desired 1H-Indole-1-propanenitrile, 2-(substituted phenyl)- analogues.
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to introduce substituted aryl groups at the C2-position of a pre-functionalized indole core.
Derivatization of the Propanenitrile Side Chain
The propanenitrile side chain at the N1-position offers several avenues for derivatization, primarily centered around the reactivity of the nitrile group. libretexts.org
Reduction to Amines: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org The resulting amine can then be further functionalized.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This transformation provides a route to analogues with a propanoic acid side chain, which can introduce different physicochemical properties to the molecule.
Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl groups, leading to a diverse set of derivatives with extended side chains.
Cyclization Reactions: The propanenitrile side chain can participate in cyclization reactions to form new heterocyclic rings fused to the indole nucleus. For instance, N-(propargyl)indole-2-carbonitriles can undergo a DBU-catalyzed addition of CH-acids to the nitrile, followed by cyclization to yield 9-aminopyrido[1,2-a]indoles. rsc.org
Table 2: Key Reactions for Propanenitrile Side Chain Derivatization
| Reaction | Reagent | Product Functional Group |
|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Hydrolysis | Acid or Base | Carboxylic Acid |
| Grignard Addition | Grignard Reagent (R-MgX) | Ketone |
Structure-Reactivity Relationship Studies of Analogues
For example, the introduction of electron-withdrawing groups on the indole or phenyl rings can influence the electrophilicity of the different positions of the indole nucleus. The C3 position of indole is generally the most reactive site for electrophilic substitution due to the stability of the resulting carbocation intermediate. wikipedia.orgbhu.ac.in However, the presence of strong electron-withdrawing groups at the 2- or 3-position can alter this reactivity pattern. researchgate.net
Studies on substituted 2-cyanoindoles have shown that the reactivity of the C3-position can be exploited for further functionalization. mdpi.com For instance, the presence of an iodine atom at C3 allows for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, leading to a diverse array of di-, tri-, and tetra-substituted indoles. mdpi.com The nature of the substituent on the phenyl ring can also influence the yields and reaction conditions required for these transformations.
Synthetic Utility of 1H-Indole-1-propanenitrile, 2-phenyl- as a Precursor to Other Heterocyclic Systems
The 1H-Indole-1-propanenitrile, 2-phenyl- scaffold is not only a target for derivatization but also a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the indole nucleus and the propanenitrile side chain can be harnessed to construct fused ring systems.
The 2-cyanoindole moiety is a key building block for the synthesis of various indole-fused polycycles. mdpi.com For example, a radical cascade cyanoisopropylation/cyclization reaction of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with AIBN has been shown to produce pyrrolo[1,2-a]indol-3-ones. rsc.org
Furthermore, the nitrile group of the propanenitrile side chain can be a key participant in cyclization reactions. As mentioned earlier, N-(propargyl)indole-2-carbonitriles, which can be derived from the parent indole structure, can cyclize to form pyrido[1,2-a]indoles. rsc.org This highlights the utility of the propanenitrile side chain as a synthon for building new heterocyclic rings.
The 3-position of the indole ring, when functionalized, also provides a handle for constructing fused systems. For instance, 3-substituted 2-phenyl-indoles are considered privileged structures in medicinal chemistry, and their functionalization can lead to the discovery of novel bioactive compounds. researchgate.net
Advanced Applications of 1h Indole 1 Propanenitrile, 2 Phenyl in Materials Science and Organic Chemistry
Potential in Organic Electronics and Optoelectronics Research
There is currently no available scientific literature or patent data that specifically describes the application of 1H-Indole-1-propanenitrile, 2-phenyl- in the fields of organic electronics or optoelectronics. The potential of a compound in these areas is often linked to its electronic and photophysical properties, which have not been reported for this specific molecule.
Role in Conducting Polymers Development
A search of scholarly articles and chemical databases yields no information on the use of 1H-Indole-1-propanenitrile, 2-phenyl- as a monomer or component in the development of conducting polymers. The synthesis and characterization of polymers derived from this specific compound have not been documented.
Applications in Fluorescent Dyes
Similarly, there are no studies detailing the synthesis or evaluation of 1H-Indole-1-propanenitrile, 2-phenyl- for applications as a fluorescent dye. The absorption and emission properties, which are fundamental to a fluorescent dye, have not been reported for this compound. While the parent 2-phenylindole (B188600) scaffold is known to be a component of some fluorescent probes, this specific derivative has not been investigated for such purposes.
Role as Building Blocks for Complex Organic Architectures
While indole (B1671886) derivatives are widely recognized as versatile building blocks in organic synthesis, the specific utility of 1H-Indole-1-propanenitrile, 2-phenyl- in the construction of complex organic architectures is not documented in the current body of scientific literature.
Precursors for Fused Heterocyclic Scaffolds (e.g., Indoloquinazolines, Pyrazoles)
There are no published synthetic routes that utilize 1H-Indole-1-propanenitrile, 2-phenyl- as a direct precursor for the synthesis of fused heterocyclic scaffolds such as indoloquinazolines or pyrazoles. The reactivity of the propanenitrile side chain in cyclization reactions to form these specific ring systems has not been explored or reported.
Application in Multi-component and Cascade Annulation Reactions
A review of the literature on multi-component and cascade annulation reactions does not show any examples where 1H-Indole-1-propanenitrile, 2-phenyl- is employed as a reactant. The participation of this specific indole derivative in such complex, one-pot transformations to build intricate molecular frameworks has not been a subject of published research.
Future Research Directions and Challenges in 1h Indole 1 Propanenitrile, 2 Phenyl Studies
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 1H-Indole-1-propanenitrile, 2-phenyl- traditionally involves multi-step processes that can be resource-intensive. A significant challenge and a key area for future research is the development of greener and more efficient synthetic protocols. acs.orgresearchgate.net
Current synthetic strategies often rely on established but potentially harsh methods. For instance, the Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, can be adapted for 2-phenylindoles. acs.orgacs.org However, this and other conventional methods are being re-evaluated in the context of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of non-toxic reagents. researchgate.nettandfonline.com
Future research will likely focus on several key areas to improve the synthesis of 1H-Indole-1-propanenitrile, 2-phenyl- and its analogs:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. tandfonline.comtandfonline.com The application of microwave irradiation to the synthesis of 2-phenylindole (B188600) derivatives is a promising avenue for creating more sustainable processes. tandfonline.comtandfonline.com
Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a significant environmental advantage. rsc.orgunica.it Developing a mechanochemical route for the synthesis of the 2-phenylindole core would be a substantial step towards a greener synthesis of the target compound. rsc.orgunica.it
Novel Catalytic Systems: The exploration of new catalysts, including non-toxic, metal-free, and recyclable options, is a critical research direction. acs.org For instance, palladium-catalyzed reactions are common in indole synthesis, and future work could focus on developing more sustainable palladium catalysts or exploring alternative metal catalysts. nih.gov
| Synthetic Approach | Advantages | Challenges for 1H-Indole-1-propanenitrile, 2-phenyl- |
| Microwave-Assisted Synthesis | Rapid, efficient, often higher yields tandfonline.comtandfonline.com | Optimization of reaction conditions for the specific substrate. |
| Mechanochemistry | Solvent-free, environmentally friendly rsc.orgunica.it | Ensuring complete reaction and scalability. |
| One-Pot/Multicomponent Reactions | Reduced waste, time, and cost nih.govnih.gov | Designing a compatible sequence of reactions. |
| Novel Catalysis | Reduced toxicity, potential for recycling acs.org | Catalyst discovery and optimization for the specific transformation. |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The reactivity of the indole nucleus is rich and varied, with electrophilic substitution being a prominent feature. nih.gov However, the specific substitution pattern of 1H-Indole-1-propanenitrile, 2-phenyl- presents unique opportunities for exploring novel chemical transformations.
The presence of a propanenitrile group at the N1 position and a phenyl group at the C2 position influences the electron distribution within the indole ring, potentially leading to reactivity patterns that differ from simpler indoles. Future research in this area could focus on:
Reactions of the Cyanoethyl Group: The cyanoethyl group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a new range of functionalized derivatives. The reactivity of this group in the context of the 2-phenylindole scaffold is an area ripe for investigation. acs.org
Functionalization of the Phenyl Ring: The phenyl group at the C2 position offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. This would allow for the synthesis of a library of derivatives with diverse electronic and steric properties.
Cycloaddition Reactions: The C2-C3 double bond of the indole core can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures. nih.gov Investigating the propensity of 1H-Indole-1-propanenitrile, 2-phenyl- to undergo such reactions could lead to the discovery of novel heterocyclic systems.
Indolyne Chemistry: The generation of indolynes, highly reactive intermediates, from appropriately substituted indoles opens up a range of possibilities for nucleophilic additions. nih.gov Exploring the generation and trapping of an indolyne derived from a precursor to 1H-Indole-1-propanenitrile, 2-phenyl- could provide access to unique substitution patterns. nih.gov
Integration of Advanced Computational Predictions with Experimental Verification
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. nih.gov For 1H-Indole-1-propanenitrile, 2-phenyl-, the integration of computational modeling with experimental work holds significant promise.
Future research directions in this domain include:
Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can provide detailed insights into the geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net This information can help in understanding its reactivity and potential interactions with biological targets.
Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to elucidate the mechanisms of known reactions and to predict the outcome of new transformations. nih.gov This predictive power can guide experimental design, saving time and resources. For instance, predicting the regioselectivity of electrophilic substitution on the 2-phenylindole core can inform the choice of reaction conditions.
Predictive Models for Biological Activity: By calculating molecular descriptors, it may be possible to develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of 1H-Indole-1-propanenitrile, 2-phenyl-. nih.gov
Validation of Computational Models: A crucial aspect of this integrated approach is the experimental validation of computational predictions. acs.org This iterative cycle of prediction and verification is essential for refining computational models and advancing our understanding of the chemical system. reddit.com
| Computational Method | Application to 1H-Indole-1-propanenitrile, 2-phenyl- | Potential Impact |
| Density Functional Theory (DFT) | Calculation of structure, electronics, and spectra researchgate.net | Deeper understanding of molecular properties. |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of selectivity nih.gov | More efficient and targeted synthesis. |
| QSAR Modeling | Prediction of biological activity nih.gov | Faster identification of potentially useful derivatives. |
| NMR Chemical Shift Prediction | Aiding in structure elucidation and confirmation. acs.org | Increased confidence in experimental characterization. |
Emerging Technologies and Their Application in 1H-Indole-1-propanenitrile, 2-phenyl- Research
The adoption of emerging technologies is set to revolutionize chemical research. For a molecule like 1H-Indole-1-propanenitrile, 2-phenyl-, these technologies offer exciting possibilities for accelerated discovery and development.
Key emerging technologies and their potential applications include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds for a specific biological activity. azolifesciences.comnih.govnih.gov The synthesis of a library of derivatives based on the 1H-Indole-1-propanenitrile, 2-phenyl- scaffold, followed by HTS, could quickly identify compounds with interesting pharmacological properties. harvard.eduembl.org
Automated Synthesis: The automation of chemical synthesis is a rapidly advancing field that promises to accelerate the production of new molecules. nih.govproquest.com An automated platform for the synthesis of 1H-Indole-1-propanenitrile, 2-phenyl- and its derivatives would enable the rapid generation of compound libraries for screening. nih.gov
Microfluidics: Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction conditions, enhanced heat and mass transfer, and the ability to work with very small quantities of reagents. mdpi.comresearchgate.netineosopen.orgelveflow.com The use of microfluidics for the synthesis and reaction optimization of 1H-Indole-1-propanenitrile, 2-phenyl- could lead to more efficient and safer processes. mdpi.comresearchgate.net
Artificial Intelligence (AI) and Machine Learning: AI and machine learning are beginning to be applied to various aspects of chemistry, from predicting reaction outcomes to designing new molecules with desired properties. rsc.org An AI-driven approach could be used to predict novel synthetic routes or to design derivatives of 1H-Indole-1-propanenitrile, 2-phenyl- with enhanced biological activity. nih.gov
| Technology | Application in 1H-Indole-1-propanenitrile, 2-phenyl- Research | Future Outlook |
| High-Throughput Screening (HTS) | Rapidly identify biologically active derivatives. azolifesciences.comnih.gov | Accelerated discovery of lead compounds. |
| Automated Synthesis | Generate libraries of derivatives for screening. nih.govproquest.com | Increased efficiency in compound production. |
| Microfluidics | Optimize reaction conditions and improve safety. mdpi.comresearchgate.net | Greener and more controlled synthetic processes. |
| Artificial Intelligence (AI) | Predict new reactions and design novel molecules. rsc.orgnih.gov | AI-guided discovery of new chemical entities. |
Q & A
Q. How do electronic effects of the 2-phenyl substituent influence the reactivity of the indole-nitrogen and nitrile group?
Q. What mechanistic pathways explain unexpected byproducts during nitrile-functionalization reactions?
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Validate predictions with SPR (surface plasmon resonance) binding assays and MD simulations for stability .
Q. What strategies resolve contradictions in reported stability data under oxidative conditions?
Q. How can the compound’s environmental fate be assessed given limited ecotoxicology data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
